

Technical Guide: Elucidation of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Bromo-8-(2,6-dichlorophenyl)-9H-purine
Cat. No.:	B580832

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation, synthesis, and potential biological significance of the novel heterocyclic compound, **6-Bromo-8-(2,6-dichlorophenyl)-9H-purine**. This document details a plausible synthetic route, predicted analytical data for structural confirmation, and explores its likely mechanism of action as a potential therapeutic agent based on established knowledge of structurally related purine analogues.

Molecular Structure and Properties

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is a synthetic purine derivative characterized by a bromine substituent at the C6 position and a 2,6-dichlorophenyl group at the C8 position of the purine core.

Chemical Structure:

Caption: Chemical structure of **6-Bromo-8-(2,6-dichlorophenyl)-9H-purine**.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	1227958-56-6	[1] [2]
Molecular Formula	C ₁₁ H ₅ BrCl ₂ N ₄	[1]
Molecular Weight	343.99 g/mol	[1]
Appearance	Predicted: White to off-white solid	
Storage Conditions	Sealed in dry, 2-8°C	[1]

Predicted Spectroscopic Data for Structural Elucidation

As experimental spectra for this specific molecule are not readily available in the public domain, the following tables present predicted data based on established values for structurally similar 6-halopurines and 8-arylpurines.[\[3\]](#) This data is intended to serve as a guide for researchers in confirming the structure of the synthesized compound.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~14.0	br s	1H	N9-H (imidazole)
~8.8	s	1H	C2-H (purine)
~7.8 - 7.6	m	3H	C3'-H, C4'-H, C5'-H (aryl)

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~155	C4 (purine)
~153	C2 (purine)
~151	C8 (purine)
~145	C6 (purine)
~136	C2', C6' (aryl C-Cl)
~132	C4' (aryl)
~130	C1' (aryl)
~129	C3', C5' (aryl)
~120	C5 (purine)

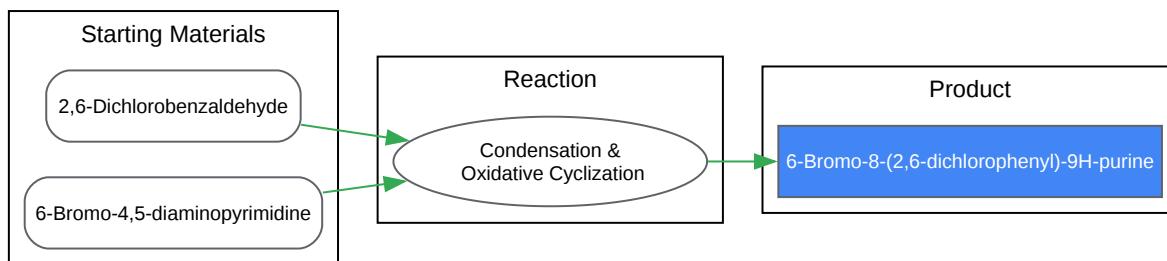
Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z	Assignment	Note
~343.9, 345.9, 347.9	$[M+H]^+$	Characteristic isotopic pattern for one bromine and two chlorine atoms.

Proposed Synthesis Protocol

The synthesis of **6-Bromo-8-(2,6-dichlorophenyl)-9H-purine** can be achieved via a well-established route in purine chemistry: the condensation and cyclization of a substituted 4,5-diaminopyrimidine with an appropriate benzaldehyde.

Workflow for Synthesis:

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Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of 8-arylpurines.^[4]

Step 1: Synthesis of **6-Bromo-8-(2,6-dichlorophenyl)-9H-purine**

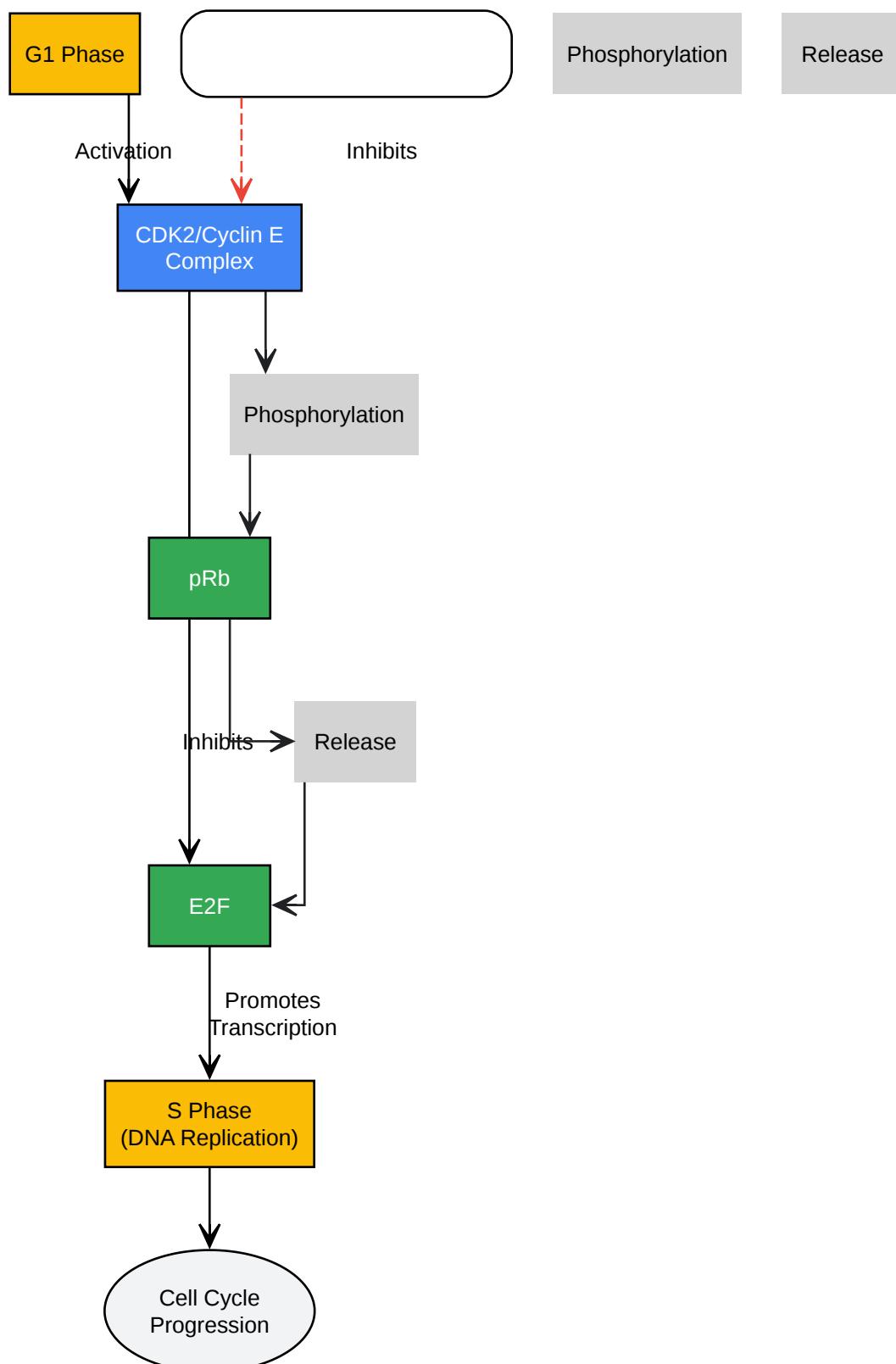
- **Reaction Setup:** To a solution of 6-bromo-4,5-diaminopyrimidine (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF, 10 mL), add 2,6-dichlorobenzaldehyde (1.2 mmol).
- **Catalyst and Oxidant:** Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 mmol), to the mixture. An oxidizing agent, for example, sodium metabisulfite or air, is often used to facilitate the cyclization.
- **Reaction Conditions:** Heat the reaction mixture at 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate should form.
- **Purification:** Collect the crude product by filtration, wash with water, and then purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure **6-Bromo-8-(2,6-dichlorophenyl)-9H-purine**.

Potential Biological Activity and Signaling Pathway

Substituted purines are well-documented as potent inhibitors of various protein kinases, particularly Cyclin-Dependent Kinases (CDKs). The structural features of **6-Bromo-8-(2,6-dichlorophenyl)-9H-purine**, specifically the substitutions at the C6 and C8 positions, suggest it is a strong candidate for a CDK inhibitor, which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.

A likely target for this compound is the CDK2/Cyclin E complex, which plays a critical role in the G1/S phase transition of the cell cycle. Inhibition of this complex can lead to cell cycle arrest and apoptosis in cancer cells.

Hypothesized Signaling Pathway Inhibition:

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